molecular formula C19H20N4O B278922 N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278922
M. Wt: 320.4 g/mol
InChI Key: ZUJRABXNCASEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as MTA, is a chemical compound that has been studied for its potential use in scientific research. MTA belongs to the class of compounds known as triazoles, which have been found to have a variety of biological activities.

Mechanism of Action

The mechanism of action of N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been found to have a variety of other biochemical and physiological effects. N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been found to inhibit the growth of bacteria and fungi, and has been studied for its potential use as an antifungal agent. N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been found to have anti-inflammatory activity, and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is that it has been well-studied and has a known mechanism of action. However, one limitation of using N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is that it can be difficult to synthesize, which can make it expensive and time-consuming to use in experiments.

Future Directions

There are a number of future directions for research on N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One area of research that is currently being explored is the use of N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in combination with other drugs for the treatment of cancer. Another area of research is the development of new methods for synthesizing N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide that are more efficient and cost-effective. Additionally, N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is being studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of mesitylamine with an appropriate acid chloride. One of the most common methods for synthesizing N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of mesitylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Scientific Research Applications

N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of research where N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has shown promise is in the study of cancer. N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been found to have anti-cancer activity in a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Product Name

N-mesityl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(2,4,6-trimethylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C19H20N4O/c1-12-5-7-16(8-6-12)23-11-20-18(22-23)19(24)21-17-14(3)9-13(2)10-15(17)4/h5-11H,1-4H3,(H,21,24)

InChI Key

ZUJRABXNCASEKS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=C(C=C3C)C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

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